molecular formula C12H17NO B11904569 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine

1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine

Cat. No.: B11904569
M. Wt: 191.27 g/mol
InChI Key: IQKMTJWURJXEOO-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a phenyl-ethanamine core structure that is substituted with both a methyl group and an oxetane ring. The incorporation of the oxetane moiety is a key structural feature, as this motif is recognized for its ability to favorably influence the physicochemical properties of lead molecules. Oxetanes are compact, polar, and three-dimensional rings that can serve as versatile surrogates for carbonyl groups or gem-dimethyl functionalities. Their inclusion in a molecule is a established strategy to improve aqueous solubility, reduce lipophilicity, lower the pKa of adjacent basic amines, and enhance metabolic stability by blocking potential sites of oxidation . This compound is representative of a class of molecules being explored for the development of novel therapeutic agents. Research into oxetane-containing small molecules has shown their applicability in targeting a wide range of diseases, including cancer, viral infections, and metabolic disorders . The presence of the amine functional group provides a handle for further synthetic modification, allowing researchers to incorporate this building block into more complex structures. The specific substitution pattern of the 3-methyl and 3-oxetanyl groups on the phenyl ring makes it a valuable scaffold for constructing potential inhibitors of various biological targets, such as kinases and epigenetic enzymes . As such, 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine serves as a sophisticated intermediate for medicinal chemists aiming to optimize the potency, selectivity, and drug-like properties of their compounds in pre-clinical research campaigns.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[3-methyl-4-(oxetan-3-yl)phenyl]ethanamine

InChI

InChI=1S/C12H17NO/c1-8-5-10(9(2)13)3-4-12(8)11-6-14-7-11/h3-5,9,11H,6-7,13H2,1-2H3

InChI Key

IQKMTJWURJXEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C2COC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various substituents on the phenyl ring, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine has shown promise as a candidate for drug development due to its unique structural properties. Its ability to interact with biological targets such as enzymes and receptors could lead to the modulation of their activity. The oxetane ring may enhance the compound's bioavailability and metabolic stability, which are critical factors in drug design.

Case Study: Antimalarial Activity
Research has indicated that compounds with similar structures exhibit antimalarial properties. For instance, derivatives containing oxetane rings have been investigated for their effectiveness against Plasmodium falciparum, the causative agent of malaria. These studies emphasize the potential of 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine in developing new antimalarial therapies .

Organic Synthesis Applications

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various synthetic transformations, facilitating the creation of more complex molecules. This capability is essential for studying reaction mechanisms and developing new synthetic methodologies.

Synthetic Routes
Common synthetic methods include:

  • Intramolecular Cyclization: This technique forms the oxetane ring from appropriate precursors.
  • Cross-Coupling Reactions: These reactions couple oxetane-containing building blocks with other molecular fragments to synthesize desired compounds.

Biological Studies

Investigating Biological Pathways
1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine can be utilized to explore biological pathways and interactions at the molecular level. Understanding these interactions can provide insights into biochemical processes and disease mechanisms.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve specific interactions with molecular targets in biological systems. For example, it could modulate enzyme activity or influence cellular signaling pathways, leading to therapeutic effects .

Mechanism of Action

The mechanism by which 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, affecting its bioavailability and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(3-(Trifluoromethyl)phenyl)ethanamine
  • Structure : Phenyl ring with a trifluoromethyl (-CF₃) group at position 3.
  • Key Differences : The -CF₃ group is strongly electron-withdrawing, increasing polarity and metabolic resistance compared to the methyl and oxetane substituents in the target compound. This derivative is used in the synthesis of benzimidazole-based inhibitors (e.g., ).
  • Implications : Higher metabolic stability but reduced lipophilicity compared to the target compound .
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)
  • Structure : Phenyl ring with bromo (position 4) and methoxy (positions 2,5) groups.
  • Key Differences : Bulky bromo and polar methoxy groups enhance serotonin receptor affinity (5-HT₂A), a hallmark of psychedelic phenethylamines. The oxetane in the target compound may reduce receptor engagement due to steric hindrance .
1-(4-Methoxyphenyl)ethanamine
  • Structure : Methoxy (-OCH₃) group at position 4.
  • Key Differences : Methoxy groups increase solubility but reduce blood-brain barrier penetration compared to methyl or oxetane substituents. This compound is a precursor in psychostimulant synthesis ().

Oxetane-Containing Analogs

1-(Oxetan-3-yl)ethanamine
  • Structure : Ethanamine directly linked to an oxetane ring.
  • Key Differences: Lacks the aromatic phenyl system, resulting in lower molecular weight (C₅H₁₁NO vs. This analog is commercially available and used in drug discovery ().
Methyl 2-amino-2-(oxetan-3-yl)acetate oxalate
  • Structure : Oxetane fused to a glycine backbone.
  • Key Differences : The ester group introduces hydrophilicity, contrasting with the lipophilic phenyl ring in the target compound. This derivative highlights the versatility of oxetanes in modulating solubility .

Heterocyclic Modifications

2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE)
  • Structure : Ethanamine attached to an indole core with dual phenyl groups.
  • The target compound’s oxetane may limit such interactions due to steric constraints.
1-(3-(Trifluoromethyl)phenyl)ethylamine derivatives
  • Structure: Includes variants like 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzimidazol-2-amine.
  • Key Differences : The benzimidazole moiety adds hydrogen-bonding capacity, which is absent in the target compound. Such modifications are critical for kinase inhibition ().

Structural and Functional Implications

Physicochemical Properties

Compound Substituents Molecular Weight Key Properties
Target Compound 3-Me, 4-oxetane 207.27 g/mol Moderate lipophilicity, rigid structure
1-(3-CF₃-phenyl)ethanamine 3-CF₃ 193.17 g/mol High polarity, metabolic stability
2C-B 4-Br, 2,5-OMe 274.11 g/mol High 5-HT₂A affinity, psychedelic
1-(Oxetan-3-yl)ethanamine Oxetane 101.15 g/mol Low MW, high solubility

Pharmacological Considerations

  • Target Compound : The oxetane may improve oral bioavailability compared to bulkier substituents (e.g., methoxy or bromo). However, the lack of electron-deficient groups (e.g., -CF₃) could limit target selectivity.
  • Psychoactive Analogs : Compounds like 2C-B and 25B-NBOMe () demonstrate that polar substituents (e.g., -OMe, -Br) enhance receptor binding, whereas the target’s oxetane might prioritize stability over potency.

Biological Activity

1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an oxetane ring, which is a four-membered cyclic ether, and a phenyl group substituted with a methyl group. This unique structure may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine has been evaluated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have indicated that similar compounds can inhibit β-secretase (BACE1), which is crucial in Alzheimer's disease pathology .
  • Cell Proliferation : In vitro studies have shown that related compounds induce cell cycle arrest in cancer cells, suggesting potential anticancer properties . The specific mechanisms involve modulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Inflammation Regulation : There is evidence that compounds with similar structures can modulate inflammatory pathways, potentially impacting conditions like autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionInhibits BACE1
Anticancer ActivityInduces cell cycle arrest
Anti-inflammatory EffectsModulates cytokine production

Case Study: Anticancer Effects

In a study examining the antiproliferative effects of structurally related compounds on cancer cell lines, it was found that treatment with 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine led to significant cell cycle arrest at the G0/G1 phase. The study utilized flow cytometry to assess the percentage of cells in different phases of the cell cycle after treatment. Results indicated an increase from 50% to 71% in the G0/G1 phase within 24 hours post-treatment, highlighting the compound's potential as an anticancer agent .

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding the safety and efficacy of related compounds. For instance, a study involving mice treated with similar compounds demonstrated no mortality and significant modulation of immune responses after several weeks of treatment . These findings suggest that 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine could be further explored for therapeutic applications in autoimmune diseases.

Discussion

The biological activity of 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine appears multifaceted, with potential applications in cancer therapy and inflammation regulation. The presence of the oxetane ring may enhance its binding affinity to target proteins, though further research is necessary to elucidate its precise mechanisms and optimize its pharmacological profile.

Q & A

Q. Key Reagents :

  • Ti(OiPr)4_4 for imine formation in reductive amination .
  • Pd catalysts for cross-coupling reactions.

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Q. Methodological Answer :

  • Temperature Control : Lowering reaction temperatures during coupling steps reduces undesired side reactions (e.g., dehalogenation in Suzuki-Miyaura reactions).
  • Catalyst Screening : Use of Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like SPhos improves regioselectivity .
  • Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/MeOH) to separate polar byproducts. Crystallization in ethanol/water mixtures can further purify the final amine .

Basic: What spectroscopic techniques are used to confirm the structure of 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine?

Q. Methodological Answer :

  • NMR : 1^1H NMR confirms the presence of oxetane protons (δ 4.5–5.0 ppm, multiplet) and ethanamine protons (δ 1.2–1.5 ppm for CH3_3, δ 2.6–3.0 ppm for NH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C12_{12}H17_{17}NO: 191.13).
  • IR Spectroscopy : N-H stretching (3300–3500 cm1^{-1}) and oxetane C-O-C (1250–1100 cm1^{-1}) .

Advanced: How can conflicting crystallography data for oxetane-containing compounds be resolved?

Q. Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with cryogenic cooling to reduce thermal motion artifacts.
  • Refinement Software : SHELXL (v.2018/3) allows anisotropic refinement of oxetane ring atoms and inclusion of hydrogen bonding networks .
  • Validation Tools : Check for overfitting using Rfree_{free} and validate geometry with PLATON. For disordered oxetane conformers, apply PART instructions in SHELXL .

Basic: What biological targets are associated with ethanamine derivatives like this compound?

Q. Methodological Answer :

  • Serotonin Receptors : Structural analogs (e.g., L-694,247) show affinity for 5-HT1A_{1A} and 5-HT2A_{2A} receptors, suggesting potential neuropharmacological applications .
  • Enzyme Inhibition : Oxetane groups enhance metabolic stability, making the compound a candidate for kinase or protease inhibitor screens .

Advanced: How can researchers design assays to evaluate the compound’s activity against AAA+ ATPases?

Q. Methodological Answer :

  • Assay Design : Use fluorescence polarization (FP) with FITC-labeled ATP analogs to measure ATPase inhibition. Include controls with known p97 inhibitors (e.g., CB-5083) .
  • Data Interpretation : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism). Address false positives via counter-screens against unrelated ATPases (e.g., HSP90).

Basic: What are the key physicochemical properties of this compound?

Q. Methodological Answer :

  • Software Tools : Use Schrödinger’s QikProp for ADME prediction or GLORYx for metabolite identification.
  • Key Reactions : Predict N-dealkylation (via CYP3A4) or oxetane ring oxidation. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste Disposal : Collect in halogen-resistant containers for incineration (follow ECHA guidelines) .

Advanced: How can molecular docking elucidate interactions between this compound and serotonin receptors?

Q. Methodological Answer :

  • Protein Preparation : Retrieve 5-HT1A_{1A} receptor structure (PDB: 6WGT). Remove water molecules and add polar hydrogens.
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Set grid box dimensions to cover the orthosteric binding site.
  • Analysis : Prioritize poses with hydrogen bonds to Asp116 or hydrophobic interactions with Phe361 .

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